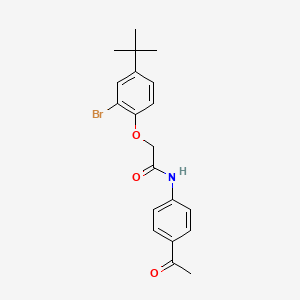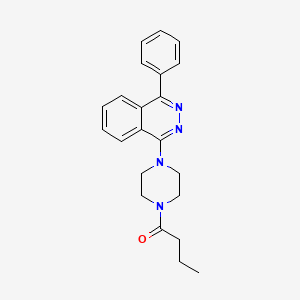![molecular formula C18H19ClN4O2 B4108479 2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride](/img/structure/B4108479.png)
2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride
説明
2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and proliferation. Overexpression of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
作用機序
2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride binds to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell growth and proliferation. 2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride is highly selective for EGFR and does not inhibit other receptor tyrosine kinases. The mechanism of action of 2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride has been extensively studied using biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects:
2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting EGFR signaling. In addition, 2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride has been shown to inhibit angiogenesis and metastasis, which are important processes in cancer progression. 2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in animal models.
実験室実験の利点と制限
2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride is a well-characterized and highly selective EGFR inhibitor that has been extensively studied in preclinical and clinical settings. Its potency and selectivity make it an attractive tool compound for studying the role of EGFR in cancer biology and for developing new EGFR inhibitors. However, 2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride. One area of research is the development of new EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors in cancer patients. In addition, 2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride and other EGFR inhibitors are being studied in combination with immunotherapy agents to enhance their anticancer efficacy. Finally, the role of EGFR in non-cancer diseases, such as neurodegenerative disorders, is an area of emerging research.
科学的研究の応用
2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including non-small cell lung cancer, breast cancer, and head and neck cancer. 2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride has also been used as a tool compound to study the role of EGFR in cancer biology and to develop new EGFR inhibitors. In addition, 2-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol hydrochloride has been used in combination with other anticancer agents to enhance their efficacy.
特性
IUPAC Name |
2-[(4-morpholin-4-ylquinazolin-2-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2.ClH/c23-16-8-4-3-7-15(16)20-18-19-14-6-2-1-5-13(14)17(21-18)22-9-11-24-12-10-22;/h1-8,23H,9-12H2,(H,19,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAVNCLEACRNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(benzylsulfonyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4108403.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4108410.png)
![1-[3-(3-(3-chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4108412.png)

![7-(3-bromo-4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4108435.png)
![5-(2,3-dichlorophenyl)-N-[({4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4108441.png)
![4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine](/img/structure/B4108442.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4108453.png)

![5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4108465.png)
![2-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4108472.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4108473.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B4108488.png)